JNK-IN-8: A Technical Guide to its Covalent Engagement of JNK
JNK-IN-8: A Technical Guide to its Covalent Engagement of JNK
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the covalent inhibitor JNK-IN-8 and its interaction with the c-Jun N-terminal kinases (JNKs). This document details the mechanism of action, summarizes key quantitative data, provides methodologies for relevant experiments, and visualizes critical pathways and workflows.
Introduction: The JNK Signaling Pathway and Covalent Inhibition
The c-Jun N-terminal kinases (JNKs), members of the mitogen-activated protein kinase (MAPK) family, are crucial mediators of cellular responses to a variety of stress signals, including inflammatory cytokines, osmotic stress, and UV radiation.[1] The JNK signaling cascade plays a pivotal role in regulating apoptosis, inflammation, cell differentiation, and proliferation. Dysregulation of the JNK pathway has been implicated in numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[2][3]
JNKs exist in three main isoforms: JNK1 and JNK2 are ubiquitously expressed, while JNK3 is predominantly found in the brain, heart, and testes.[4] These isoforms are activated by upstream kinases MKK4 and MKK7 and, once activated, phosphorylate a range of substrate proteins, most notably the transcription factor c-Jun, leading to the regulation of target gene expression.[1]
JNK-IN-8 is a potent and selective, irreversible inhibitor of the JNK family of kinases.[5] Its mechanism of action relies on the formation of a covalent bond with a specific cysteine residue within the ATP-binding pocket of the JNK enzymes. This covalent modification leads to the irreversible inactivation of the kinase, providing a durable and potent inhibition of the JNK signaling pathway.[1]
Covalent Binding Mechanism of JNK-IN-8
JNK-IN-8 achieves its potent and irreversible inhibition of JNK through a targeted covalent interaction. The inhibitor was designed to specifically react with a non-catalytic cysteine residue located near the ATP-binding site of the JNK kinases.[1]
The key features of this covalent binding are:
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Target Residue: JNK-IN-8 forms a covalent bond with Cysteine 116 (Cys116) in JNK1 and JNK2, and the corresponding Cysteine 154 (Cys154) in JNK3.[4][6]
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Warhead Chemistry: The chemical structure of JNK-IN-8 incorporates an electrophilic acrylamide moiety, which acts as a "warhead." This group is poised to react with the nucleophilic thiol group of the target cysteine residue.
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Michael Addition: The covalent bond is formed via a Michael addition reaction between the acrylamide warhead of JNK-IN-8 and the sulfhydryl group of the cysteine residue.
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Irreversible Inhibition: This covalent modification results in the irreversible inactivation of the JNK enzyme, as the inhibitor becomes permanently attached to the kinase.
The formation of this covalent adduct has been confirmed through various experimental techniques, including mass spectrometry and mutagenesis studies where the target cysteine was replaced, abrogating the inhibitory activity of JNK-IN-8.[1][6]
Quantitative Data Summary
The potency and selectivity of JNK-IN-8 have been extensively characterized through various in vitro and cell-based assays. The following tables summarize the key quantitative data.
| Parameter | JNK1 | JNK2 | JNK3 | Reference |
| IC50 (nM) | 4.67 | 18.7 | 0.98 | [2] |
Table 1: In Vitro Inhibitory Potency of JNK-IN-8 against JNK Isoforms. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency of JNK-IN-8 against all three JNK isoforms in biochemical assays.
| Cell Line | EC50 (nM) | Assay | Reference |
| HeLa | 486 | Inhibition of c-Jun phosphorylation | [1] |
| A375 | 338 | Inhibition of c-Jun phosphorylation | [1] |
Table 2: Cellular Potency of JNK-IN-8. The half-maximal effective concentration (EC50) values for the inhibition of the downstream JNK substrate, c-Jun, in cellular assays.
| Kinase | Inhibition at 1 µM | Assay Platform | Reference |
| MNK2 | >10-fold less than JNKs | Kinase Panel Screen | [7] |
| Fms | >10-fold less than JNKs | Kinase Panel Screen | [7] |
| c-Kit | No significant inhibition | Kinase Panel Screen | [7] |
| Met | No significant inhibition | Kinase Panel Screen | [7] |
| PDGFRβ | No significant inhibition | Kinase Panel Screen | [7] |
| IRAK1 | Binding observed with JNK-IN-7 (structurally similar) | KINOMEscan | [5] |
| PIK3C3 | Binding observed with JNK-IN-7 (structurally similar) | KINOMEscan | [5] |
| PIP4K2C | Binding observed with JNK-IN-7 (structurally similar) | KINOMEscan | [5] |
| PIP5K3 | Binding observed with JNK-IN-7 (structurally similar) | KINOMEscan | [5] |
Table 3: Selectivity Profile of JNK-IN-8. JNK-IN-8 exhibits high selectivity for JNK kinases. While some off-target binding has been observed, particularly with structurally related analogs and at higher concentrations, it is remarkably selective within the kinome.[4][5]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the covalent binding and activity of JNK-IN-8.
Mass Spectrometry for Covalent Adduct Identification
Objective: To confirm the covalent modification of JNK by JNK-IN-8 and identify the specific site of adduction.
Methodology Overview:
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Incubation: Recombinant JNK protein is incubated with a molar excess of JNK-IN-8 to ensure complete labeling. A control sample with the protein and vehicle (e.g., DMSO) is prepared in parallel.
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Sample Preparation: The protein-inhibitor mixture is subjected to buffer exchange to remove excess, unbound inhibitor.
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Intact Protein Analysis: The mass of the intact JNK protein with and without JNK-IN-8 treatment is determined using electrospray ionization mass spectrometry (ESI-MS). A mass shift corresponding to the molecular weight of JNK-IN-8 confirms covalent binding.
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Peptide Mapping: To identify the specific residue of modification, the JNK-IN-8-labeled protein is proteolytically digested (e.g., with trypsin).
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LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).
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Data Analysis: The MS/MS spectra are searched against the JNK protein sequence to identify peptides. A mass shift on a cysteine-containing peptide corresponding to the mass of JNK-IN-8 confirms the precise site of covalent modification.
Cellular Kinase Profiling (KiNativ™)
Objective: To assess the selectivity of JNK-IN-8 against a broad panel of kinases in a cellular context.
Methodology Overview:
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Cell Treatment: Live cells (e.g., A375 melanoma cells) are treated with JNK-IN-8 at a specific concentration or a vehicle control.
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Cell Lysis: After incubation, the cells are lysed to release the cellular proteome, including the native kinases.
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Probe Labeling: The cell lysates are treated with a biotinylated, irreversible ATP/ADP probe (acyl-phosphate probe). This probe covalently labels the active site lysine of ATP-binding proteins, including kinases that are not occupied by an inhibitor.
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Enrichment: The biotin-labeled proteins are enriched from the lysate using streptavidin-conjugated beads.
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Proteolytic Digestion: The enriched proteins are digested into peptides.
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LC-MS/MS Analysis: The peptide mixture is analyzed by LC-MS/MS to identify and quantify the captured kinases.
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Data Analysis: The abundance of each identified kinase in the JNK-IN-8-treated sample is compared to the vehicle-treated control. A decrease in the signal for a particular kinase in the JNK-IN-8-treated sample indicates that the inhibitor is bound to that kinase, preventing the labeling by the biotinylated probe. This allows for the assessment of inhibitor occupancy across the kinome.
Western Blotting for c-Jun Phosphorylation
Objective: To measure the functional consequence of JNK inhibition by JNK-IN-8 in cells by assessing the phosphorylation of its key downstream substrate, c-Jun.
Methodology Overview:
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Cell Culture and Treatment: Cells (e.g., HeLa or A375) are cultured and then treated with various concentrations of JNK-IN-8 or a vehicle control for a specified period.
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Cell Stimulation (Optional): To induce JNK activity, cells can be stimulated with an appropriate agonist (e.g., anisomycin or UV radiation) following inhibitor treatment.
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Cell Lysis: The cells are lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
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Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay) to ensure equal loading.
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SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
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Immunoblotting:
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The membrane is blocked to prevent non-specific antibody binding.
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The membrane is incubated with a primary antibody specific for the phosphorylated form of c-Jun (e.g., anti-phospho-c-Jun Ser63/73).
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The membrane is then washed and incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
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A chemiluminescent substrate is added, and the signal is detected.
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Loading Control: To ensure equal protein loading, the membrane is stripped and re-probed with an antibody against total c-Jun or a housekeeping protein (e.g., GAPDH or β-actin).
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Densitometry: The intensity of the bands is quantified using image analysis software to determine the relative levels of phosphorylated c-Jun.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows related to JNK-IN-8.
Caption: JNK signaling cascade and the point of inhibition by JNK-IN-8.
Caption: Workflow for confirming the covalent binding of JNK-IN-8 to JNK.
Caption: Experimental workflow for KiNativ™ cellular kinase profiling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. stemcell.com [stemcell.com]
- 3. JNK-IN-8 | JNK Inhibitor | TargetMol [targetmol.com]
- 4. Probe JNK-IN-8 | Chemical Probes Portal [chemicalprobes.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
